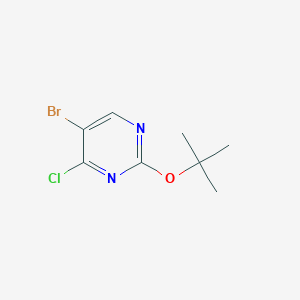
5-Bromo-2-tert-butoxy-4-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-tert-butoxy-4-chloropyrimidine is a halogenated pyrimidine derivative. It is characterized by the presence of bromine, chlorine, and tert-butoxy groups attached to a pyrimidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-tert-butoxy-4-chloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with bromine in the presence of a tert-butyl alcohol solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination and tert-butoxy substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-tert-butoxy-4-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are frequently used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
5-Bromo-2-tert-butoxy-4-chloropyrimidine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-tert-butoxy-4-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dichloropyrimidine
- 5-Bromo-2-chloropyrimidine
- 2,4-Dichloro-5-tert-butoxypyrimidine
Uniqueness
5-Bromo-2-tert-butoxy-4-chloropyrimidine is unique due to the presence of both bromine and tert-butoxy groups, which confer distinct reactivity and selectivity compared to other halogenated pyrimidines. This uniqueness makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
57054-95-2 |
|---|---|
Molecular Formula |
C8H10BrClN2O |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C8H10BrClN2O/c1-8(2,3)13-7-11-4-5(9)6(10)12-7/h4H,1-3H3 |
InChI Key |
SQDKSWVCPCXNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C(=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



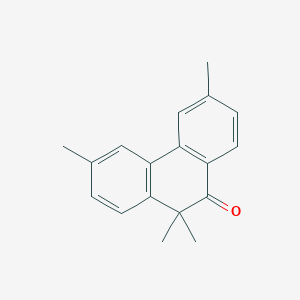

![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
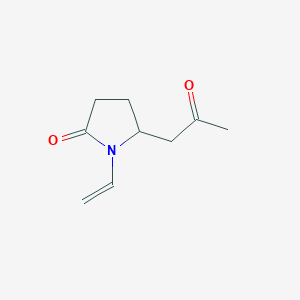
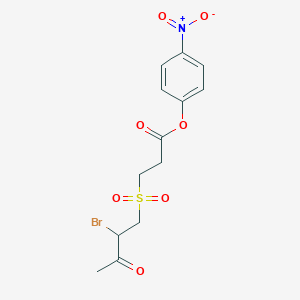

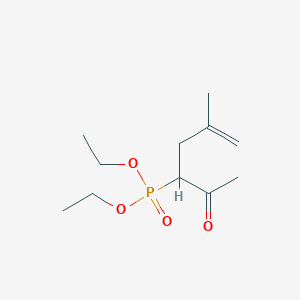

![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
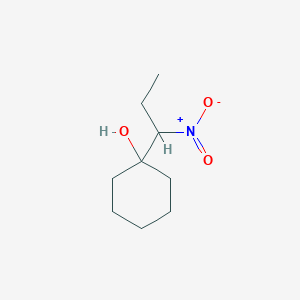
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
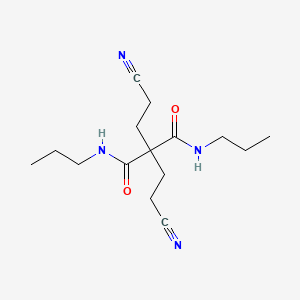
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
